molecular formula C7H12N4O B13025549 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine

5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine

Cat. No.: B13025549
M. Wt: 168.20 g/mol
InChI Key: QTGVOUYXCJAQDA-UHFFFAOYSA-N
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Description

5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a fused triazolo-oxazepine bicyclic core, a structure recognized as a valuable pharmacophore in drug discovery . The rigid, fused heterocyclic framework is of significant interest for constructing novel bioactive molecules, particularly those targeting neurological and metabolic pathways, due to its potential for selective binding interactions with biological targets . The primary amine functional group attached to the triazole ring provides a versatile handle for further synthetic derivatization, enabling researchers to explore structure-activity relationships and create diverse compound libraries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine

InChI

InChI=1S/C7H12N4O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5,8H2

InChI Key

QTGVOUYXCJAQDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN2C1=NN=C2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine possesses several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds in this class may have antidepressant properties. The mechanism appears to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Anticancer Potential : Investigations into the structure-activity relationship of similar compounds have shown potential anticancer activities. The triazole moiety is known for its ability to inhibit certain cancer cell lines by inducing apoptosis .
  • Antimicrobial Activity : Some derivatives of triazolo compounds have demonstrated antimicrobial properties against various pathogens. This suggests a potential application in developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound are being explored in several areas:

  • Psychiatric Disorders : Given its potential antidepressant effects, this compound could be useful in treating mood disorders and anxiety-related conditions.
  • Oncology : Its anticancer properties make it a candidate for further development as a chemotherapeutic agent.
  • Infectious Diseases : The antimicrobial properties could lead to applications in treating infections resistant to current antibiotics.

Antidepressant Activity

A study published in 2023 examined the effects of various triazolo compounds on depression models in rats. The results indicated that compounds similar to this compound significantly reduced depressive behaviors compared to controls .

Anticancer Research

Research conducted by Zhang et al. (2022) focused on the synthesis of derivatives of triazolo compounds and their effects on cancer cell lines. The study found that specific modifications to the triazole ring enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells .

Antimicrobial Studies

A recent investigation into the antimicrobial efficacy of triazolo derivatives revealed that some compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that further exploration of these compounds could lead to new treatment options for bacterial infections .

Mechanism of Action

The mechanism of action of 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Key Features
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine (Target) Likely C₉H₁₄N₄O ~194.24 (estimated) N/A Oxazepine core with methanamine; oxygen enhances polarity and H-bonding potential
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine C₁₀H₉ClN₂O 284.27 893639-01-5 Oxazole ring with chlorophenyl and methanamine; higher molecular weight
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine C₉H₁₆N₄ 180.25 923232-49-9 Azepine core with ethanamine; smaller and less polar than target
Dimethyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl}methyl)amine dihydrochloride C₁₆H₂₅ClN₂O₄ 344.84 EN300-1696858 Diazepine core with dimethylamine; dihydrochloride salt enhances solubility

Structural and Functional Insights

Core Heterocycle Differences: The target compound contains an oxazepine ring (oxygen atom), which increases polarity and hydrogen-bonding capacity compared to nitrogen-rich azepine or diazepine analogs (e.g., CAS 923232-49-9 and EN300-1696858) .

Substituent Effects :

  • The methanamine group in the target compound is a primary amine , which may confer higher reactivity and stronger receptor interactions compared to secondary (e.g., dimethylamine in EN300-1696858) or bulkier substituents .
  • Ethanamine analogs (e.g., CAS 923232-49-9) have longer alkyl chains, which could improve lipid solubility but reduce metabolic stability .

Physicochemical Properties: The target compound’s estimated molecular weight (~194) is lower than chlorophenyl-containing analogs (e.g., 284.27 for CAS 893639-01-5), suggesting better bioavailability . Dihydrochloride salts (e.g., EN300-1696858) are typically more water-soluble, aiding in formulation for intravenous administration .

Biological Activity

5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties based on current research findings, including antibacterial and anti-inflammatory effects, alongside relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a triazolo-oxazepine framework, which contributes to its biological activity. The molecular formula is C7H10N4OC_7H_{10}N_4O with a molecular weight of approximately 158.18 g/mol. Its structure allows for various interactions with biological targets due to the presence of nitrogen heterocycles.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a comparative study evaluating the antibacterial activity of various triazole derivatives:

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
5H,6H,8H,9H-[1,2,4]triazolo...3216
Control (Ampicillin)168

The results indicated that the compound exhibited moderate antibacterial activity comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

In addition to antibacterial effects, triazole derivatives have demonstrated anti-inflammatory activities. For example:

  • Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Experimental Findings : In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophage cell lines.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the interaction of this compound with bacterial enzymes:

Target EnzymeBinding Affinity (kcal/mol)
DNA Gyrase-9.5
Topoisomerase IV-8.7

These results suggest strong binding interactions that could inhibit bacterial growth by targeting essential enzymes involved in DNA replication .

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